10-Azido-1-decanol

Vue d'ensemble

Description

Le chlorhydrate de PD128907 est un agoniste puissant et sélectif du récepteur de la dopamine D3. Il a une forte affinité pour le récepteur D3, avec une valeur de CE50 de 0,64 nM, et présente une sélectivité 53 fois supérieure par rapport au récepteur de la dopamine D2 . Ce composé est largement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs de la dopamine dans le cerveau et leur implication dans divers troubles neurologiques et psychiatriques .

Méthodes De Préparation

La synthèse du chlorhydrate de PD128907 implique plusieurs étapes. Le nom chimique du chlorhydrate de PD128907 est (4aR,10bR)-3,4a,4,10b-tétrahydro-4-propyl-2H,5H-1benzopyrano[4,3-b]-1,4-oxazin-9-ol chlorhydrate La dernière étape implique la formation du sel de chlorhydrate pour améliorer la stabilité et la solubilité du composé . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le chlorhydrate de PD128907 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l’hydrure de lithium aluminium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du composé peut conduire à la formation de cétones ou d’acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le chlorhydrate de PD128907 a de nombreuses applications dans la recherche scientifique. En chimie, il est utilisé pour étudier les propriétés et le comportement des récepteurs de la dopamine . En biologie, il aide les chercheurs à comprendre le rôle de la dopamine dans divers processus physiologiques, tels que la neurotransmission et la régulation hormonale . En médecine, le chlorhydrate de PD128907 est utilisé pour étudier les traitements potentiels des troubles neurologiques et psychiatriques, notamment la maladie de Parkinson, la schizophrénie et la dépendance à la drogue . De plus, il a des applications dans l’industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les récepteurs de la dopamine .

Applications De Recherche Scientifique

Biological Applications

10-Azido-1-decanol has been investigated for its biological effects, particularly its cytotoxicity against various cell lines. Studies have shown that this compound can induce cellular damage, which may be leveraged in therapeutic contexts or as a tool for studying cellular mechanisms .

Case Study: Cytotoxicity Assessment

- In experiments involving different cell lines, this compound demonstrated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent or in targeted drug delivery systems.

Applications in Organic Synthesis

The versatility of this compound extends to its role as an intermediate in organic synthesis. It is used to create various derivatives that have applications in pharmaceuticals and materials science.

Table: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Drug Development | Serves as a precursor for synthesizing bioactive compounds through functionalization reactions. |

| Material Science | Used to create polymeric materials with azide functionalities that can be further modified. |

| Bioconjugation | Facilitates the attachment of biomolecules (e.g., proteins) through click chemistry methods. |

Potential Use in Nanotechnology

Recent studies have explored the use of this compound in nanotechnology applications, particularly in creating nanocarriers for drug delivery. The azide functionality allows for easy conjugation with nanoparticles, enhancing their stability and biocompatibility.

Case Study: Nanocarrier Development

- Researchers have successfully synthesized nanoparticles using this compound as a linking agent, demonstrating improved drug loading capacity and targeted delivery capabilities.

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de PD128907 implique sa liaison aux récepteurs de la dopamine D3, qui sont des récepteurs couplés aux protéines G. Lors de la liaison, le composé active le récepteur, ce qui entraîne un changement conformationnel qui déclenche des voies de signalisation en aval . Ces voies impliquent l’inhibition de l’adénylate cyclase, ce qui entraîne une diminution des niveaux d’adénosine monophosphate cyclique (AMPc) et une modulation subséquente de la libération de neurotransmetteurs . L’activation sélective des récepteurs D3 par le chlorhydrate de PD128907 est cruciale pour ses effets sur les fonctions et les comportements liés à la dopamine .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de PD128907 est unique en raison de sa forte sélectivité pour les récepteurs de la dopamine D3 par rapport aux autres agonistes des récepteurs de la dopamine. Des composés similaires comprennent la pramipexole, la rotigotine et la ropinirole, qui ciblent également les récepteurs de la dopamine, mais avec des degrés de sélectivité et d’affinité variables . Par exemple, la pramipexole a une affinité plus élevée pour les récepteurs D2, tandis que la rotigotine et la ropinirole ont une activité plus large sur plusieurs sous-types de récepteurs de la dopamine . La forte sélectivité du chlorhydrate de PD128907 pour les récepteurs D3 en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs dans divers processus physiologiques et pathologiques .

Activité Biologique

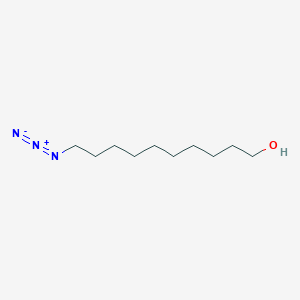

10-Azido-1-decanol is an organic compound characterized by the presence of an azide functional group and a long hydrocarbon chain. This compound has garnered interest in various fields, particularly in chemical biology and medicinal chemistry, due to its potential applications in drug development and biochemical research.

This compound is a derivative of decanol, featuring an azide group at the terminal position. Its molecular formula is C₁₁H₂₃N₃O, and it has a molecular weight of 225.33 g/mol. The presence of the azide group allows for unique reactivity, particularly in click chemistry, where it can participate in cycloaddition reactions with alkynes to form stable triazole compounds.

The biological activity of this compound is largely attributed to its reactivity in click chemistry. This process enables the selective modification of biomolecules, which can lead to various downstream effects depending on the specific context of its application. The azide group can also facilitate the incorporation of this compound into glycan structures, potentially influencing cell signaling and interaction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antibacterial properties. For instance, azide-containing compounds have been shown to exhibit activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cellular Uptake and Modification : The ability of this compound to modify cellular structures through click chemistry allows for its use in labeling and tracking biomolecules within cells. This property is crucial for understanding cellular processes and interactions .

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Case Study 1: Antimicrobial Activity

In a study examining the antibacterial effects of azide-containing compounds, researchers found that derivatives similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Bioconjugation

Another study focused on the use of this compound in bioconjugation protocols. The compound was utilized to label proteins with fluorescent tags through click chemistry, allowing for real-time visualization of protein interactions in live cells.

Propriétés

IUPAC Name |

10-azidodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-13-12-9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOCJQSZRBCJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405133 | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57395-48-9 | |

| Record name | 10-Azido-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57395-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.